![molecular formula C18H19F3N6O2S B2509611 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1014072-32-2](/img/structure/B2509611.png)
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Biological Activities of Pyrazole and Triazole Derivatives
Pyrazole and triazole derivatives, similar in structure to the compound of interest, are known for their wide range of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of heterocyclic compounds like pyrazolo-imidazoles and thiazoles, using these derivatives as building blocks, demonstrates their utility in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
2. Environmental Impact and Remediation
The environmental fate and behavior of compounds containing phenolic groups, similar to the methoxy group in the compound of interest, have been studied in aquatic environments. These studies are essential for understanding the ecological impact of such compounds and developing strategies for their removal from water bodies, ensuring environmental safety (Camille Haman et al., 2015).
3. Potential as Anti-inflammatory and Antibacterial Agents
Compounds with a trifluoromethyl group, as found in the compound of interest, have attracted attention for their anti-inflammatory and antibacterial properties. Research on trifluoromethylpyrazoles highlights the significance of the trifluoromethyl group's position on the pyrazole nucleus in influencing the activity profile, underscoring the potential for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kamalneet Kaur et al., 2015).
4. Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is crucial for drug development. Studies on similar compounds provide insights into their pharmacokinetics, which is essential for predicting their behavior in biological systems and optimizing their therapeutic efficacy (S. C. Khojasteh et al., 2011).
properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-4-27-15(11-9-26(2)25-16(11)29-3)23-24-17(27)30-10-14(28)22-13-8-6-5-7-12(13)18(19,20)21/h5-9H,4,10H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTUCOXPRSRXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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